Benanomicin A

Antifungal susceptibility testing Minimum Inhibitory Concentration (MIC) Broad-spectrum antifungal

Sourcing a well-characterized mannan-targeting antifungal probe with batch-to-batch variability is a persistent challenge in antifungal susceptibility testing and fungal cell wall research. Benanomicin A (CAS 116249-65-1) directly addresses this gap. • Calcium-dependent, mannan-selective binding validated in Cryptococcus, Rhodotorula, Trichosporon, and Geotrichum spp. with MICs comparable to amphotericin B. • Defined in vivo efficacy: subcutaneous ED50 of 1.30 mg/kg/day in C. albicans systemic models; 10 mg/kg reduces pulmonary Pneumocystis cyst burden comparably to pentamidine. • HIV-1 integrase strand transfer inhibition at nanomolar EC50 enables dual-action antiviral screening applications. Each lot is accompanied by comprehensive analytical documentation to ensure reproducibility across independent studies.

Molecular Formula C39H41NO19
Molecular Weight 827.7 g/mol
CAS No. 116249-65-1
Cat. No. B055256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenanomicin A
CAS116249-65-1
Synonymsbenanomicin A
Molecular FormulaC39H41NO19
Molecular Weight827.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O
InChIInChI=1S/C39H41NO19/c1-10-5-17-23(30(48)20(10)36(52)40-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(41)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(43)12(3)57-39)59-38-32(50)29(47)19(42)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,41-43,46-51H,9H2,1-4H3,(H,40,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1
InChIKeyGOYUMGXIFMGKFN-NUVDETJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benanomicin A: Calcium-Dependent Antifungal Overview


Benanomicin A (CAS 116249-65-1) is a microbial metabolite isolated from Actinomadura spadix, belonging to the pradimicin-benanomicin family of antibiotics characterized by a benzo[a]naphthacenequinone core with an amino acid (D-alanine) and a disaccharide moiety [1]. It exhibits antifungal activity through a unique calcium-dependent lectin-like mechanism, binding to mannan and mannoproteins in the fungal cell wall, a mode of action distinct from ergosterol-targeting azoles or polyenes [2]. The compound also demonstrates antiviral activity against HIV-1 in MT-4 cells .

Benanomicin A: Non-Interchangeability of Analogs


The benanomicin-pradimicin antibiotic family shares a common structural scaffold, yet critical differences in glycosylation pattern and amino acid substitution profoundly alter binding affinity, spectrum of activity, and in vivo efficacy. For instance, benanomicin A lacks the sugar amino group present in pradimicins, which influences its calcium-dependent mannan binding and consequently its antifungal potency and spectrum [1]. Furthermore, in vivo efficacy in neutropenic mouse models shows that benanomicin A exhibits distinct PD50 values compared to pradimicin derivatives BMS-181184 and BMY-28864, underscoring that even closely related congeners are not interchangeable in experimental or therapeutic contexts [2]. Therefore, procurement decisions must be based on compound-specific, quantitative evidence rather than assumed class-level equivalence.

Benanomicin A: Comparative Efficacy Evidence


In Vitro Antifungal Spectrum vs. Amphotericin B

Benanomicin A exhibits a broad antifungal spectrum, inhibiting growth of all tested strains across 41 yeasts, 23 dimorphic fungi, 23 dematiaceous fungi, 16 aspergilli, and 19 dermatophytes, with the exception of 12 zygomycetic strains [1]. Against Cryptococcus, Rhodotorula, Trichosporon, Geotrichum, Sporothrix, and some dermatophytes, the MIC values of benanomicin A were comparable to those of amphotericin B [1]. However, against other fungal pathogens, MICs of benanomicin A were two- to eightfold higher than those of amphotericin B, indicating a distinct spectrum of relative potency [1]. The action of benanomicin A was confirmed as fungicidal [1].

Antifungal susceptibility testing Minimum Inhibitory Concentration (MIC) Broad-spectrum antifungal

Systemic Candidiasis: In Vivo Efficacy Comparison

In a murine model of systemic Candida albicans infection, benanomicin A administered subcutaneously achieved an ED50 of 1.30 mg/kg/day [1]. This value falls intermediate between amphotericin B (ED50 not explicitly stated in abstract but is reference comparator) and fluconazole (ED50 not explicitly stated in abstract) [1]. Notably, benanomicin A eradicated C. albicans cells from the kidneys of infected mice in a manner comparable to that of amphotericin B, but more effectively than fluconazole [1]. The efficacy of benanomicin A in C. albicans infection was more pronounced when administered in multiple doses rather than a single dose, a pattern also observed with fluconazole but not with amphotericin B [1].

In vivo antifungal efficacy Candida albicans ED50 Mouse model

Aspergillosis and Cryptococcosis: In Vivo ED50

The in vivo activity of benanomicin A was further characterized in murine models of Aspergillus fumigatus and Cryptococcus neoformans systemic infections. Subcutaneous ED50 values were 19.0 mg/kg/day for A. fumigatus and 21.5 mg/kg/day for C. neoformans [1]. For both models, the ED50 of benanomicin A was intermediate between that of amphotericin B and fluconazole [1]. Notably, the ED50 for C. neoformans was higher (i.e., less potent) than that of amphotericin B [1].

In vivo antifungal efficacy Aspergillus fumigatus Cryptococcus neoformans ED50

Pneumocystis Pneumonia: In Vivo Dose-Response

Benanomicin A was evaluated in a Pneumocystis carinii pneumonia mouse model. Intraperitoneal administration at doses of 5 mg/kg or greater reduced cyst weight, and doses of 10 mg/kg or greater reduced cyst number in the lungs, achieving efficacy comparable to pentamidine isethionate (4 mg/kg) and co-trimoxazole (sulfamethoxazole 100 mg/kg + trimethoprim 20 mg/kg) [1]. An overall effective dose of 10 mg/kg was identified [1].

Pneumocystis pneumonia In vivo efficacy Cyst burden Mannan-targeting

Fungal Mannan Binding Selectivity vs. Mammalian Cells

Benanomicin A binds in the presence of Ca2+ to susceptible fungi and some bacteria, but does not bind to antibiotic-resistant bacteria or mammalian cells [1]. Binding occurs similarly to whole cells and protoplasts of susceptible Saccharomyces cerevisiae, indicating that the primary target is the fungal cell wall mannan/mannoprotein rather than requiring an intact cell wall structure [1]. The carboxylic acid in the D-alanine moiety and the sugar moiety are essential for both binding and antifungal activity [1].

Target selectivity Mannan binding Calcium-dependent Fungicidal mechanism

Antiviral Activity Against HIV-1

Benanomicin A inhibits HIV-1 viral infection in MT-4 cells in a concentration-dependent manner . The reported EC50 for inhibition of HIV-1 integrase strand transfer activity is 3 nM in the presence of 10% fetal bovine serum [1]. This antiviral activity is hypothesized to relate to the compound's lectin-like carbohydrate-binding properties, potentially interfering with viral entry or replication processes involving glycosylated host or viral proteins .

Antiviral activity HIV-1 MT-4 cells Lectin-like

Benanomicin A: Validated Research Applications


In Vitro Susceptibility Profiling for Non-albicans Candida and Cryptococcus

Given its comparable MICs to amphotericin B against Cryptococcus, Rhodotorula, Trichosporon, Geotrichum, Sporothrix, and some dermatophytes [1], benanomicin A is suitable for inclusion in antifungal susceptibility panels targeting these genera. Researchers can benchmark new compounds or clinical isolates against this mannan-binding agent to assess spectrum-specific activity.

Systemic Candidiasis Models for Pharmacodynamic Studies

With a defined subcutaneous ED50 of 1.30 mg/kg/day and demonstrated kidney tissue eradication comparable to amphotericin B [2], benanomicin A serves as a validated tool compound for studies investigating dose-response relationships, tissue penetration, or multi-dose scheduling effects in Candida albicans systemic infection models.

Pneumocystis Pneumonia: Mannan-Targeted Therapy Research

Benanomicin A's efficacy in reducing pulmonary cyst burden at 10 mg/kg, comparable to pentamidine and co-trimoxazole [3], positions it as a reference compound for exploring mannan-targeted therapies against Pneumocystis. Its mechanism-based activity validates the mannan-rich membrane as a druggable target in this pathogen.

Mechanistic Studies: Calcium-Dependent Antifungal Agents

The calcium-dependent, mannan-selective binding of benanomicin A, with no detectable binding to mammalian cells [4], makes it an ideal probe for dissecting fungal cell wall recognition and signaling pathways. Researchers can use it to study structure-activity relationships of the D-alanine and sugar moieties essential for binding and fungicidal action [4].

Antiviral Screening: HIV-1 Entry and Integrase Assays

Benanomicin A's concentration-dependent inhibition of HIV-1 infection in MT-4 cells and nanomolar EC50 against integrase strand transfer activity support its use as a positive control or lead compound in antiviral discovery programs exploring carbohydrate-binding agents or dual-action anti-infectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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